methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, a phenylprop-2-enoyl group, and a benzoate ester. Its molecular formula is C28H29NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with aniline to produce 4-butoxybenzoylaniline. The next step involves the condensation of 4-butoxybenzoylaniline with cinnamoyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 4-(4-oxobutyl)benzoate
- Methyl 4-aminobenzoate
Uniqueness
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-3-4-18-35-24-16-12-21(13-17-24)26(31)30-25(19-20-8-6-5-7-9-20)27(32)29-23-14-10-22(11-15-23)28(33)34-2/h5-17,19H,3-4,18H2,1-2H3,(H,29,32)(H,30,31)/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYCAGZGIFWOD-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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